molecular formula C22H27N3O4S B2618137 N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide CAS No. 941912-45-4

N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

Cat. No. B2618137
CAS RN: 941912-45-4
M. Wt: 429.54
InChI Key: INEQUKSQOGONKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Characterization

  • The compound has been utilized in synthetic chemistry for the creation of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a basis for future pharmacological investigations. The synthesis process involved acetylation, nucleophilic substitution reactions, and chlorination steps, leading to a variety of heterocyclic compounds characterized by spectral analyses (R. Zaki, S. M. Radwan, & A. El-Dean, 2017) R.Zakietal.,2017R. Zaki et al., 2017.
  • Organocatalytic enantioselective Pictet-Spengler reactions have been employed for synthesizing 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the compound's role in the synthesis of natural products and synthetic drugs, demonstrating its importance in creating biologically active molecules (Elma Mons et al., 2014) ElmaMonsetal.,2014Elma Mons et al., 2014.

Pharmacological Investigations

  • Research on the compound has led to the synthesis of analogs with antiinflammatory activity, indicating its utility in creating new therapeutic agents. The study evaluated the antiinflammatory activity of synthesized compounds, identifying potent antiinflammatory agents (A. Rajasekaran, P. Sivakumar, & B. Jayakar, 1999) A.Rajasekaranetal.,1999A. Rajasekaran et al., 1999.
  • Further, compounds synthesized using this moiety have been explored for their potential as inhibitors of carbonic anhydrases and acetylcholinesterase, demonstrating significant inhibitory activity and suggesting their application in the development of drugs targeting these enzymes (M. Tuğrak et al., 2020) M.Tug˘raketal.,2020M. Tuğrak et al., 2020M.Tug˘​raketal.,2020.

properties

IUPAC Name

N-[4-[[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-21(26)23-17-6-9-19(10-7-17)30(28,29)24-18-8-11-20-16(13-18)5-12-22(27)25(20)14-15(2)3/h6-11,13,15,24H,4-5,12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEQUKSQOGONKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.